molecular formula C18H24N2O4S2 B2721754 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946222-03-3

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2721754
CAS No.: 946222-03-3
M. Wt: 396.52
InChI Key: AYOJTBQSKOEVSQ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride, morpholine, and thiophene-3-carbaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with morpholine to form 2-methoxy-5-methyl-N-morpholinobenzenesulfonamide.

    Addition of Thiophene Group: The intermediate is then reacted with thiophene-3-carbaldehyde under basic conditions to introduce the thiophene moiety, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from nitro groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: Its unique structure allows it to be used as a probe in studying biological pathways and interactions.

    Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or bind to receptors, altering cellular pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with bacterial folic acid synthesis, suggesting potential antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzenesulfonamide: Lacks the morpholino and thiophene groups, making it less complex.

    N-(2-morpholinoethyl)benzenesulfonamide: Does not have the methoxy or thiophene groups.

    Thiophene-3-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the methoxy and morpholino groups.

Uniqueness

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific biological activities not seen in simpler analogs. The presence of the morpholino group can enhance solubility and bioavailability,

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJTBQSKOEVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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